4-Tert-butylpyridin-3-OL
CAS No.:
Cat. No.: VC19882791
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-tert-butylpyridin-3-ol |
| Standard InChI | InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-6-8(7)11/h4-6,11H,1-3H3 |
| Standard InChI Key | PSQTWFHGBYDELN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C=NC=C1)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Tert-butylpyridin-3-ol (IUPAC name: 4-(tert-butyl)pyridin-3-ol) has the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure consists of a pyridine ring with a hydroxyl group (-OH) at the 3-position and a bulky tert-butyl group (-C(CH₃)₃) at the 4-position (Figure 1). This substitution pattern distinguishes it from isomers such as 2-tert-butyl-3-hydroxypyridine, which has been documented in PubChem (CID 173956) .
Table 1: Comparative structural properties of related pyridine derivatives
The tert-butyl group introduces steric hindrance, potentially influencing the compound’s solubility and reactivity, while the hydroxyl group enables hydrogen bonding and coordination chemistry.
Synthesis and Chemical Reactivity
Hypothetical Synthesis Routes
While no direct synthesis methods for 4-tert-butylpyridin-3-ol are reported, analogous pathways for substituted pyridines suggest potential strategies:
Reactivity and Functionalization
The hydroxyl group at the 3-position renders the compound amenable to typical phenol-like reactions, such as:
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Esterification: Formation of esters via reaction with acyl chlorides.
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Coordination Chemistry: Acting as a ligand for transition metals (e.g., Cu, Fe) due to the lone pair on the hydroxyl oxygen and pyridine nitrogen.
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Electrophilic Substitution: The electron-withdrawing pyridine ring may direct electrophiles to the 2- or 6-positions, though steric effects from the tert-butyl group could limit reactivity.
Physical and Spectroscopic Properties
Predicted Physicochemical Properties
Based on structural analogs , 4-tert-butylpyridin-3-ol is likely a high-boiling liquid or low-melting solid with limited water solubility due to the hydrophobic tert-butyl group. Key inferred properties include:
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Boiling Point: ~196–197°C (similar to 4-tert-butylpyridine ).
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Density: ~0.92–0.93 g/mL at 25°C.
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Solubility: Miscible with organic solvents (e.g., THF, DCM) but insoluble in water.
Spectroscopic Data
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IR Spectroscopy: Strong O-H stretch (~3200–3600 cm⁻¹) and aromatic C=C/C=N stretches (~1600 cm⁻¹).
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NMR:
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¹H NMR: Downfield-shifted aromatic protons adjacent to the hydroxyl group (δ 7.5–8.5 ppm).
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¹³C NMR: Quartet signal for the tert-butyl carbons (~30 ppm) and aromatic carbons (~120–150 ppm).
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| Additive | Device Efficiency Increase | Key Role |
|---|---|---|
| 4-Tert-butylpyridine | 6.71% → 13.7% | Charge recombination suppression |
| Hypothetical 4-Tert-butylpyridin-3-ol | – | Potential surface passivation |
Pharmaceutical and Agrochemical Intermediates
The hydroxyl and pyridine moieties are common in bioactive molecules. For example, 3-hydroxypyridine derivatives exhibit antimicrobial and antioxidant activities . Functionalization of 4-tert-butylpyridin-3-ol could yield novel drug candidates.
Coordination Chemistry
The compound’s ability to act as a bidentate ligand (via N and O donors) makes it a candidate for synthesizing metal-organic frameworks (MOFs) or catalysts.
Challenges and Research Gaps
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Synthetic Accessibility: Current methods for tert-butylpyridines focus on non-hydroxylated analogs . Developing regioselective routes for 4-tert-butylpyridin-3-ol remains a challenge.
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Stability: The hydroxyl group may increase susceptibility to oxidation, necessitating protective group strategies during synthesis.
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Toxicity and Handling: No data exist on its safety profile, though tert-butylpyridines are generally volatile and malodorous .
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